

Technical Comparative Analysis of Felypressin Impurity B: Chromatographic Behavior and Structural Integrity

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Compound of Interest

Compound Name: Felypressin Impurity B

Cat. No.: B1574735

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Executive Summary

Felypressin (2-phenylalanine-8-lysine vasopressin) is a synthetic nonapeptide agonist of the vasopressin 1 (V1) receptor, widely utilized as a vasoconstrictor in dental anesthetics.[1][2] In the stringent landscape of peptide therapeutics, the control of impurities is critical for safety and efficacy.

This guide focuses on Impurity B, a critical degradation product resulting from deamidation, and compares it against other pharmacopeial impurities (A, C, and D).[1][2] Unlike process-related impurities (such as Impurity A), Impurity B is stability-indicating, meaning its concentration increases over time due to hydrolytic stress.[1][2] Its structural similarity to the parent peptide (mass difference of only +1 Da) makes it a challenging analyte for chromatographic resolution.[1]

Structural Characterization & Impurity Profiling[4][5]

To understand the separation challenges, we must first define the structural differences between Felypressin and its key impurities.

The Parent Molecule: Felypressin[6][7][8]

- Sequence: Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂ (Cyclic 1–6 disulfide)[1][2]

- Formula: C₄₆H₆₅N₁₃O₁₁S₂[2][3]
- Molecular Weight: 1040.22 Da[2]
- Key Liability: The Asparagine (Asn5) and C-terminal Glycinamide residues are prone to hydrolysis.[1][2]

Impurity B vs. Other Known Impurities

The European Pharmacopoeia (EP) and other regulatory bodies categorize impurities based on their origin and structure.[1]

Compound	Classification	Chemical Identity	Formula	Mass Shift (Δ)	Origin
Felypressin	API	Parent Peptide	C ₄₆ H ₆₅ N ₁₃ O ₁₁ S ₂	0	Synthesis
Impurity B	Degradant	Deamidated Felypressin (likely [Asp ⁵]-Felypressin or [Gly ⁹]-acid)	C ₄₆ H ₆₄ N ₁₂ O ₁₂ S ₂	+1 Da	Hydrolysis (Stability)
Impurity A	Process	Bis-Acm-Felypressin (S-acetamidomethyl protected precursor)	C ₅₂ H ₇₇ N ₁₅ O ₁₃ S ₂	+144 Da	Incomplete Deprotection
Impurity C	Aggregate	Felypressin Dimer	C ₉₂ H ₁₃₀ N ₂₆ O ₂ ₂ S ₄	+1040 Da	Oxidation/Aggregation
Impurity F	Degradant	Iso-aspartyl Felypressin (Isomer of B) [1][2]	C ₄₆ H ₆₄ N ₁₂ O ₁₂ S ₂	+1 Da	Hydrolysis (Isomerization)

Technical Insight:

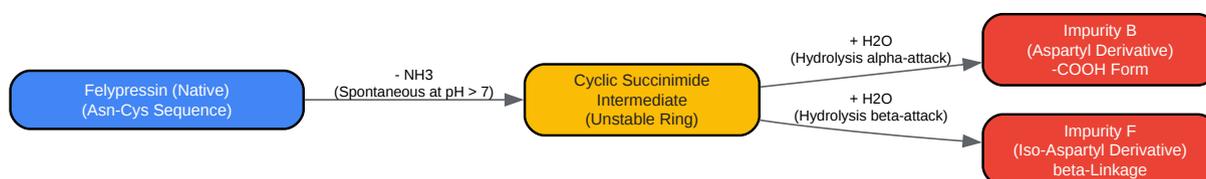
- Impurity B (Deamidation): The transformation of the amide group (-CONH₂) to an acid group (-COOH) results in a mass increase of roughly 1 Da (-NH₂ [16] + OH [17]).[1][2] More importantly, it introduces a negative charge, altering the pKa and causing an acidic shift in retention time.[2]
- Impurity A (Process): The presence of two Acetamidomethyl (Acm) protecting groups on the cysteine residues indicates incomplete deprotection during synthesis.[1] This adds significant hydrophobicity and mass (+144 Da).[1]

Mechanism of Formation: The Deamidation Pathway[1][9][10]

Impurity B is not merely a byproduct; it is a marker of shelf-life stability.[1][2] The mechanism typically involves the formation of a succinimide intermediate at the Asparagine (Asn5) residue, which subsequently hydrolyzes.[1][4]

Pathway Diagram

The following diagram illustrates the degradation pathway leading to Impurity B and its isomer (Impurity F).[1]



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Figure 1: Mechanism of Asparagine deamidation in Felypressin. The cyclic succinimide intermediate hydrolyzes to form either the Aspartyl (Impurity B) or Iso-aspartyl (Impurity F) product.[1][2]

Experimental Workflow: Chromatographic Separation

Separating Impurity B from the parent Felypressin is the most challenging aspect of QC due to their structural similarity.[2] A standard C18 gradient is often insufficient without pH optimization.[2]

Method Development Strategy

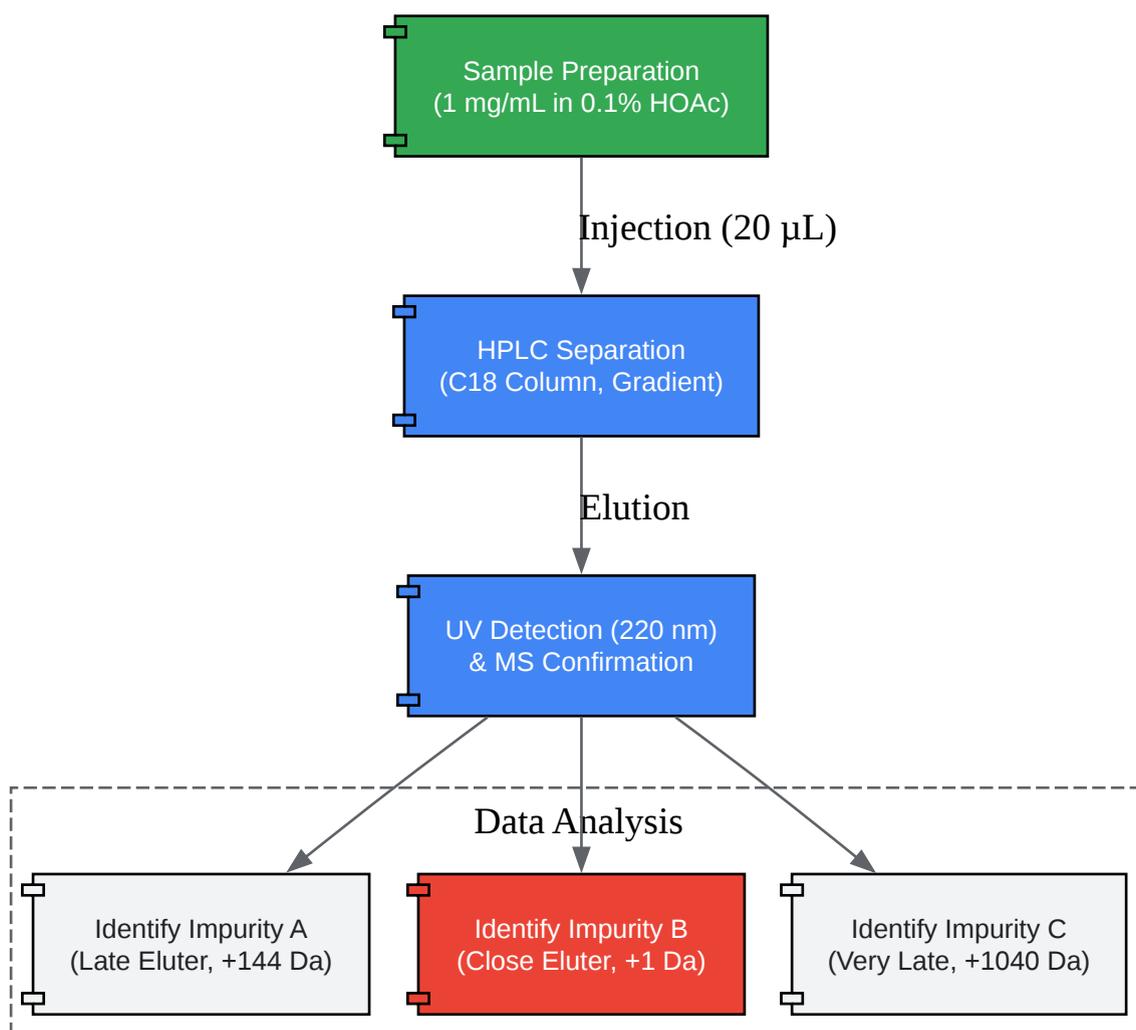
- Stationary Phase: C18 (Octadecylsilane), 3 μm or sub-2 μm particles for high resolution.[1]
- Mobile Phase A: Phosphate Buffer (pH 3.0 - 4.[1][2]0) or TFA (0.1%).[1][2][5][3] Note: Phosphate is preferred for separating deamidated species due to better pH control.[2]
- Mobile Phase B: Acetonitrile (ACN).[1][2]
- Detection: UV at 210-220 nm (peptide bond absorption).[1][2]

Step-by-Step Protocol

- Sample Preparation:
 - Dissolve Felypressin API in 0.1% Acetic Acid to a concentration of 1.0 mg/mL.
 - Stress Test (Optional): To generate Impurity B for method validation, incubate a portion of the sample at pH 8.0 / 40°C for 24 hours.
- Chromatographic Conditions:
 - Column: C18, 150 x 4.6 mm, 3 μm (e.g., Waters Symmetry or Agilent Zorbax).[1][2]
 - Flow Rate: 1.0 mL/min.[2]
 - Temperature: 25°C.
 - Gradient:
 - 0 min: 10% B[2]

- 20 min: 30% B[2]
- 30 min: 90% B (Wash)[1]
- System Suitability Criteria:
 - Resolution (Rs): > 1.5 between Felypressin and Impurity B.[1][6]
 - Tailing Factor: < 1.5 for the main peak.[2]

Analytical Workflow Diagram



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Figure 2: Analytical workflow for the separation and identification of Felypressin impurities.

Comparative Performance Data

The following table summarizes the expected chromatographic behavior and Mass Spectrometry (MS) signatures.

Parameter	Felypressin (API)	Impurity B (Deamidated)	Impurity A (Bis-Acm)	Impurity C (Dimer)
Relative Retention Time (RRT)	1.00	~0.95 - 1.05 (pH dependent)	~1.20 - 1.30	> 1.50
Elution Order	Reference	Close Eluter (Often pre-elutes at acidic pH)	Late Eluter	Very Late Eluter
Monoisotopic Mass	1040.22	1041.21	1184.39	2080.44
Charge State (ESI+)	[M+H] ⁺ , [M+2H] ²⁺	[M+H] ⁺ (+1 Da shift)	[M+H] ⁺ (+144 Da shift)	[M+2H] ²⁺ , [M+3H] ³⁺
Detection Challenge	N/A	High (Requires optimized gradient)	Low (Well resolved)	Low (Distinct RT)

Interpretation of Results

- Impurity B: Because the deamidation converts a neutral amide to an acidic carboxyl group, Impurity B becomes more polar (hydrophilic) at neutral pH, eluting earlier than the parent.^[1] However, in strongly acidic buffers (TFA), the acid group is protonated, making its hydrophobicity very similar to the parent, leading to co-elution.^{[1][2]} Recommendation: Use a phosphate buffer at pH 3.5–4.0 to maximize selectivity based on pKa differences.^[2]
- Impurity A: The hydrophobic Acm groups cause this impurity to retain strongly on the C18 column, eluting significantly later.^[2]
- Impurity C: The dimer is significantly larger and more hydrophobic, eluting last.^[2]

Conclusion

Impurity B represents the primary stability challenge for Felypressin formulations.[2] Unlike Impurity A (a process artifact) or Impurity C (an aggregate), Impurity B forms spontaneously in aqueous solution.[1]

- Critical Control: Strict pH control of the formulation (pH 3.0–4.0) is required to minimize deamidation.[1][2]
- Analytical Rigor: A validated HPLC method with specific resolution criteria ($R_s > 1.5$) between the parent and the deamidated species is mandatory for regulatory compliance.[1]

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